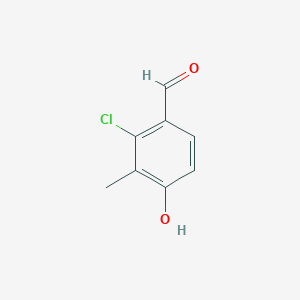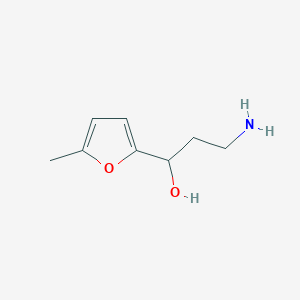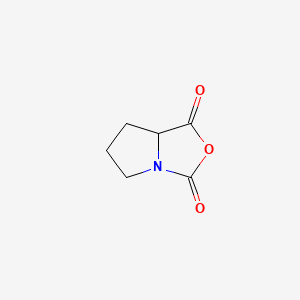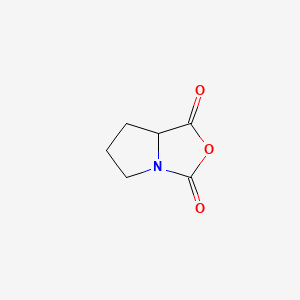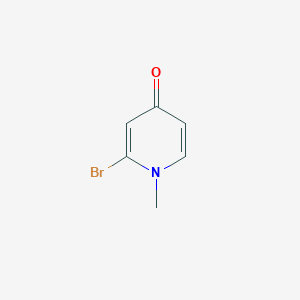
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a nitro group, and a propane-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps. One common method includes:
Chlorination: The substitution of a hydrogen atom on the benzene ring with a chlorine atom using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions where an electrophile replaces a hydrogen atom.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile in the presence of a suitable base.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: 1-Chloro-4-amino-2-(propane-1-sulfonyl)benzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-nitrobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Nitro-2-(propane-1-sulfonyl)benzene:
Uniqueness
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene is unique due to the presence of all three functional groups (chlorine, nitro, and sulfonyl) on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H10ClNO4S |
|---|---|
Poids moléculaire |
263.70 g/mol |
Nom IUPAC |
1-chloro-4-nitro-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |
Clé InChI |
KHIPPCXGPRSAPX-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


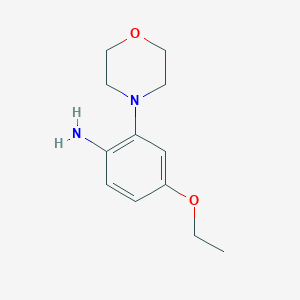
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)



